Tert-butyl 7'-bromo-4'-hydroxyspiro[azetidine-3,2'-chromane]-1-carboxylate
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Overview
Description
Tert-butyl 7’-bromo-4’-hydroxyspiro[azetidine-3,2’-chromane]-1-carboxylate is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique combination of functional groups, including a tert-butyl ester, a bromine atom, a hydroxyl group, and an azetidine ring fused to a chromane system. Such structural diversity makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7’-bromo-4’-hydroxyspiro[azetidine-3,2’-chromane]-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the formation of the spirocyclic core through a cyclization reaction, followed by functional group modifications.
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized via a cyclization reaction involving a suitable azetidine precursor and a chromane derivative. This step often requires the use of a strong base or acid catalyst to facilitate the cyclization process.
Hydroxylation: The hydroxyl group at the 4’ position can be introduced via a hydroxylation reaction, often using a hydroxylating agent like hydrogen peroxide or a peracid.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7’-bromo-4’-hydroxyspiro[azetidine-3,2’-chromane]-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate (PCC).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Amines, Thiols, Nucleophilic reagents
Hydrolysis: Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
Major Products
Oxidation: Formation of a carbonyl compound
Reduction: Formation of a de-brominated product
Substitution: Formation of substituted derivatives
Hydrolysis: Formation of the corresponding carboxylic acid
Scientific Research Applications
Tert-butyl 7’-bromo-4’-hydroxyspiro[azetidine-3,2’-chromane]-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 7’-bromo-4’-hydroxyspiro[azetidine-3,2’-chromane]-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of multiple functional groups allows it to participate in diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent modifications.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 7-bromo-4-hydroxychromane-1-carboxylate: Lacks the azetidine ring, making it less structurally complex.
7-Bromo-4-hydroxyspiro[azetidine-3,2’-chromane]-1-carboxylic acid: Lacks the tert-butyl ester group, affecting its solubility and reactivity.
Tert-butyl 4-hydroxyspiro[azetidine-3,2’-chromane]-1-carboxylate: Lacks the bromine atom, altering its chemical reactivity.
Uniqueness
Tert-butyl 7’-bromo-4’-hydroxyspiro[azetidine-3,2’-chromane]-1-carboxylate is unique due to its combination of a spirocyclic structure with multiple functional groups. This structural diversity provides a wide range of chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
tert-butyl (4S)-7-bromo-4-hydroxyspiro[3,4-dihydrochromene-2,3'-azetidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO4/c1-15(2,3)22-14(20)18-8-16(9-18)7-12(19)11-5-4-10(17)6-13(11)21-16/h4-6,12,19H,7-9H2,1-3H3/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSCKNIRXCSYDU-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(C3=C(O2)C=C(C=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C[C@@H](C3=C(O2)C=C(C=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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